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Ardisiaquinone E

Cat. No.: B1246499
M. Wt: 484.6 g/mol
InChI Key: UAVAYCHSCHCWEM-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Ardisiaquinone Research within Natural Products

The genus Ardisia, belonging to the family Primulaceae (formerly Myrsinaceae), encompasses over 700 species of evergreen shrubs and trees distributed throughout tropical and subtropical regions of the world. sci-hub.stwikipedia.org These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. oup.comoup.com Phytochemical investigations into the Ardisia genus have revealed a rich diversity of biologically active secondary metabolites, including triterpenoid (B12794562) saponins, coumarins, alkylphenols, and notably, quinones. sci-hub.st

Among these, the ardisiaquinones represent a significant class of compounds characterized by a 1,4-benzoquinone (B44022) core, often with long alkyl or alkenyl side chains. wikipedia.org The first of these compounds, ardisiaquinones A, B, and C, were isolated in 1968 from Ardisia sieboldii. wikipedia.org Subsequent research has led to the discovery of numerous other ardisiaquinones from various Ardisia species. sci-hub.stwikipedia.org These natural products have garnered considerable scientific interest due to their array of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. oup.comwikipedia.org The unique chemical structures and potent biological activities of ardisiaquinones have established them as important subjects within the field of natural product chemistry and drug discovery. sci-hub.sttandfonline.com

Significance of Ardisiaquinone E as a Subject of Academic Inquiry

This compound was first discovered in 1995, alongside ardisiaquinones D and F, from the leaves of Ardisia sieboldii. wikipedia.orgnih.gov Chemically, the ardisiaquinones consist of two 1,4-benzoquinone units, with variable substitutions, connected by a long alkyl or alkenyl chain. wikipedia.org The structure of this compound, specifically 2,5-dihydroxy-6-methyl-3-(10′-phenyldecyl)cyclohexa-2,5-diene-1,4-dione, has been elucidated through spectroscopic analysis. nih.govjst.go.jp

The significance of this compound as a focus of academic research stems from its demonstrated biological activities. It has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which plays a crucial role in inflammatory processes. wikipedia.orgnih.gov This inhibitory action suggests potential therapeutic applications in inflammation-related conditions. wikipedia.org Furthermore, studies have investigated its cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development. researchgate.netresearchgate.net The unique chemical scaffold and biological profile of this compound make it a valuable subject for further synthetic and pharmacological investigations.

Scope and Objectives of Scholarly Investigation on this compound

Scholarly investigations into this compound have been multifaceted, encompassing its isolation, structural elucidation, chemical synthesis, and biological evaluation. The primary objectives of this research include:

Isolation and Characterization: The initial goal was to isolate this compound from its natural source, Ardisia sieboldii, and to fully characterize its chemical structure using spectroscopic techniques such as NMR and mass spectrometry. nih.gov

Chemical Synthesis: Researchers have pursued the total synthesis of this compound and its analogs. These synthetic efforts aim to confirm the proposed structure, provide a renewable source of the compound for further study, and allow for the creation of derivatives with potentially improved activity or properties.

Biological and Pharmacological Evaluation: A significant portion of the research has focused on exploring the biological activities of this compound. This includes in vitro assays to determine its inhibitory effects on enzymes like 5-lipoxygenase and its cytotoxic activity against cancer cell lines. nih.govresearchgate.net Studies have also begun to explore its potential antimicrobial and anti-leishmanial activities. oup.comoup.com

Mechanism of Action Studies: Understanding how this compound exerts its biological effects at a molecular level is a key objective. This involves investigating its interactions with specific cellular targets and pathways.

These research endeavors collectively aim to unlock the therapeutic potential of this compound and to provide a deeper understanding of the chemical and biological diversity of the Ardisia genus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O6 B1246499 Ardisiaquinone E

Properties

Molecular Formula

C29H40O6

Molecular Weight

484.6 g/mol

IUPAC Name

3-[(Z)-16-(3,5-dihydroxyphenyl)hexadec-8-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C29H40O6/c1-35-27-21-26(32)28(33)25(29(27)34)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22-18-23(30)20-24(31)19-22/h2-3,18-21,30-31,33H,4-17H2,1H3/b3-2-

InChI Key

UAVAYCHSCHCWEM-IHWYPQMZSA-N

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=CC(=CC(=C2)O)O)O

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=CC(=CC(=C2)O)O)O

Synonyms

ardisiaquinone E

Origin of Product

United States

Natural Occurrence and Isolation Research

Botanical Sources within the Genus Ardisia

Ardisiaquinone E has been identified and isolated from specific species within the Ardisia genus, a group of flowering plants in the primrose family, Primulaceae. jst.go.jp The primary botanical sources for this compound are Ardisia sieboldii and Ardisia quinquegona. jst.go.jpnih.gov

Ardisia sieboldii, also known as Siebold's ardisia, is an evergreen shrub or small tree. picturethisai.comtheferns.info Research has confirmed the presence of this compound in the leaves of this plant, alongside other related compounds like ardisiaquinones A, B, D, and F. nih.govjst.go.jp

Ardisia quinquegona, commonly referred to as Asiatic Ardisia, is another shrub that serves as a natural source of this compound. jst.go.jpherbarium.gov.hk Studies have successfully isolated this and other alkylated benzoquinones from the leaves of this species. jst.go.jp

Table 1: Botanical Sources of this compound

Botanical Name Common Name Plant Part Containing this compound
Ardisia sieboldii Siebold's ardisia Leaves
Ardisia quinquegona Asiatic Ardisia Leaves

Geographic Distribution and Ecological Context of Source Plants

The plants that produce this compound are native to various regions of Asia. Ardisia sieboldii is found in East Asia, including China (specifically in the Fujian and Zhejiang provinces), Taiwan, and southern Japan. theferns.infopfaf.orgkew.org It typically grows in mixed forests, thickets, and on mountainsides at elevations between 100 and 600 meters. theferns.infopfaf.org This species thrives in subtropical climates and prefers well-drained, humus-rich soil in partially shaded areas. theferns.infohear.org

Ardisia quinquegona has a broader native range, extending from Central India and Assam to Japan (Yakushima) and Indo-China. kew.orgkew.org It is a characteristic shrub of the subtropical biome. kew.orgkew.org In China, it is found in provinces such as Fujian, Guangdong, Guangxi, Hainan, Sichuan, Taiwan, and Yunnan, often in damp areas within mixed forests, valleys, and along streambanks at altitudes of 200 to 1300 meters. efloras.org In Hong Kong, it is a common undergrowth shrub in the unique ecosystems of "fung shui woods," which are typically located in southern sub-tropical lowland evergreen broad-leaved forests. herbarium.gov.hk

Methodologies for Compound Isolation

The process of obtaining pure this compound from its plant sources involves a multi-step procedure that begins with extraction and is followed by purification.

Extraction Techniques from Plant Material

The initial step in isolating this compound is to extract the crude mixture of compounds from the plant material, typically the leaves. A common method involves the use of organic solvents. For instance, researchers have utilized methanol (B129727) (MeOH) to create an extract from the leaves of Ardisia quinquegona. jst.go.jp In other studies involving Ardisia teysmanniana, a chloroform (B151607) (CHCl3) extract was prepared from the leaves to isolate related ardisiaquinones. researchgate.net These solvents are chosen for their ability to dissolve the target compounds, thereby separating them from the solid plant matrix.

Table 2: Extraction Solvents Used in Ardisia Research

Plant Species Solvent(s) Used
Ardisia quinquegona Methanol (MeOH)
Ardisia teysmanniana Chloroform (CHCl3)

Chromatographic Purification Strategies

Following the initial extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound, scientists employ chromatographic techniques. Column chromatography is a fundamental method used in this purification process. This technique involves passing the extract through a column packed with a solid adsorbent material. Different compounds in the mixture travel through the column at different rates depending on their chemical properties, allowing for their separation. The isolation of ardisiaquinones from Ardisia quinquegona and Ardisia crispa has been successfully achieved through the use of column chromatography. jst.go.jpnih.gov

Historical Context of this compound Discovery and Initial Isolation

The discovery of the broader class of ardisiaquinones dates back to 1968, with the isolation of ardisiaquinones A, B, and C from Ardisia sieboldii. wikipedia.org However, this compound was not identified until later.

In 1995, a significant advancement in the study of this chemical family was made when researchers, also working with Ardisia sieboldii, isolated and characterized three new 1,4-benzoquinone (B44022) derivatives. nih.govjst.go.jp These were named ardisiaquinones D, E, and F. nih.govjst.go.jp The structures of these compounds were determined through spectroscopic analysis and chemical degradation. nih.govjst.go.jp This research not only expanded the known members of the ardisiaquinone family but also specifically identified Ardisia sieboldii as a source of this compound. nih.govjst.go.jp Later, in 2018, this compound was also isolated from the leaves of Ardisia quinquegona. jst.go.jp

Structural Elucidation and Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques Applied to Ardisiaquinone E

Spectroscopy is a cornerstone of organic chemistry, providing detailed information about a molecule's structure and functional groups by analyzing its interaction with electromagnetic radiation. openaccessjournals.com Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights, and together they allow for a comprehensive structural elucidation of compounds like this compound. openaccessjournals.comsolubilityofthings.com

In the research that led to the isolation of this compound from the leaves of Ardisia quinquegona, its structure was determined through extensive spectroscopic analysis. jst.go.jp High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the elemental composition of related compounds, a critical first step in identification. jst.go.jp

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. For Ardisiaquinone A, a related compound isolated in the same study, HR-ESI-MS was used to determine its elemental composition as C₂₃H₃₀O₄. jst.go.jp This information is crucial for deducing the number and types of atoms present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled for providing a detailed map of the carbon-hydrogen framework of a molecule. solubilityofthings.comcreative-biostructure.com Both ¹H and ¹³C NMR spectra are essential. For Ardisiaquinones, ¹H and ¹³C NMR data, along with 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), were used to piece together the structure. jst.go.jp For instance, HMBC correlations observed from a specific proton (H-6) to various carbon atoms (C-4, C-5, C-1') were key to establishing the connectivity of the benzoquinone ring and the alkyl side chain. jst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. solubilityofthings.comlehigh.edu In the study of Ardisiaquinones, the IR spectrum of Ardisiaquinone A showed absorption bands indicating a hydroxy group (3423 cm⁻¹) and two different conjugated carbonyl groups (1662 and 1634 cm⁻¹), which is characteristic of the benzoquinone structure. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying chromophores (the part of a molecule responsible for its color). openaccessjournals.comcreative-biostructure.com The visible-light absorption maximum at 428 nm for Ardisiaquinone A confirmed the presence of a yellow chromophore, consistent with its appearance as yellow needles. jst.go.jp For the derivative this compound dimethyl ether, a UV absorption maximum was recorded at 430 nm. jst.go.jp

The following table summarizes the key spectroscopic data used in the characterization of Ardisiaquinones.

TechniqueObservationInferenceCitation
HR-ESI-MS Determined elemental composition (e.g., C₂₃H₃₀O₄ for Ardisiaquinone A)Provides exact molecular formula. jst.go.jp
¹H & ¹³C NMR Showed signals for a long methylene (B1212753) chain (δH 1.28, δC 29.3–29.5).Indicates the presence of a long alkyl side chain. jst.go.jp
HMBC Correlations from H-6 (δH 5.82) to carbonyl carbons (δC 181.6, 182.8).Confirms the connectivity within the benzoquinone ring. jst.go.jp
IR Spectroscopy Absorption bands at 3423 cm⁻¹ (hydroxy) and 1662, 1634 cm⁻¹ (carbonyls).Identifies key functional groups. jst.go.jp
UV-Vis Visible absorption maximum at 428 nm.Confirms the presence of a colored chromophore system. jst.go.jp

Chemical Derivatization and Degradation Approaches for Structure Confirmation in Research Contexts

While spectroscopy provides a powerful toolkit for structural elucidation, chemical derivatization is often employed to confirm proposed structures or to distinguish between possible isomers. nih.govjfda-online.com This process involves chemically modifying the compound of interest to a new, known structure, which can provide definitive proof of certain functional groups and their positions. jfda-online.com

In the case of this compound, methylation was used to confirm its structure. jst.go.jp

Methylation of this compound: To confirm the positions of the hydroxyl groups, this compound was treated with diazomethane (B1218177) (generated from TMSCHN₂) and N,N-diisopropylethylamine in a methanol-acetonitrile solvent mixture. jst.go.jp This reaction specifically converts hydroxyl groups to methoxy (B1213986) (methyl ether) groups. The reaction of 6.0 mg of this compound yielded 2.0 mg of this compound dimethyl ether. jst.go.jp The successful formation of this derivative and its subsequent analysis helped to solidify the structural assignment of the parent molecule. jst.go.jp This type of derivatization is a classic and effective method in natural product chemistry for structure confirmation. jst.go.jpjfda-online.com

Application of Advanced Analytical Techniques for Research on Ardisiaquinones

Modern analytical chemistry utilizes highly sensitive and high-resolution techniques to rapidly identify known compounds in complex mixtures, such as plant extracts. mdpi.com One of the most powerful methods is Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Orbitrap Mass Spectrometry (UHPLC-ESI-Orbitrap MS). researchgate.netnih.gov This technique combines the excellent separation capabilities of UHPLC with the high mass accuracy and resolution of an Orbitrap mass spectrometer. mdpi.com

This methodology has been successfully applied to the study of Ardisia elliptica, a plant known to contain bioactive compounds. researchgate.net

Metabolite Identification in Ardisia elliptica: In one study, a 70% ethanolic extract of Ardisia elliptica leaves was analyzed using UHPLC-ESI-Orbitrap MS. researchgate.netmdpi.com This comprehensive analysis allowed for the tentative identification of 62 different metabolites, including various benzoquinones, flavonoids, and triterpenoids. researchgate.net The technique works by separating the compounds in the extract via UHPLC, ionizing them with ESI, and then accurately measuring their masses and fragmentation patterns with the Orbitrap MS. mdpi.com This provides a detailed chemical fingerprint of the extract and allows for the identification of compounds like Ardisiaquinones without needing to isolate each one individually. openaccessjournals.comresearchgate.net This approach represents the first detailed metabolite profiling of A. elliptica using this advanced technique. mdpi.com

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Ardisiaquinones (general class)

The biosynthesis of alkylated benzoquinones, the class to which ardisiaquinones belong, is thought to follow a mixed biosynthetic pathway, integrating elements from both the polyketide and fatty acid synthesis routes.

A widely proposed pathway for similar lipidic benzoquinones, such as sorgoleone (B1235758) found in sorghum, provides a strong model for ardisiaquinone biosynthesis. oup.com This process is believed to initiate with an acyl-CoA starter unit, which is then extended by the sequential addition of malonyl-CoA units, a process catalyzed by a type III polyketide synthase (PKS) enzyme. oup.com The resulting polyketide chain undergoes cyclization, reduction, and decarboxylation to form a core 5-alkylresorcinol intermediate. oup.com

Subsequent modifications of this resorcinolic core are necessary to produce the final benzoquinone structure. These steps likely involve:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, a reaction typically catalyzed by cytochrome P450 monooxygenases. oup.com

O-methylation: Addition of methyl groups to the hydroxyls, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, a reaction mediated by O-methyltransferases (OMT). oup.com

Oxidation: The final step is the oxidation of the resulting hydroquinone (B1673460) intermediate to the corresponding 1,4-benzoquinone (B44022). oup.com

While the aromatic ring of some benzoquinones can be derived from amino acids like tyrosine or phenylalanine via the shikimate pathway, alkylated benzoquinones are more commonly associated with the polyketide pathway for the formation of the ring and the attached side chain. frontiersin.orgnih.gov The long alkyl/alkenyl chain characteristic of ardisiaquinones is likely derived from fatty acid biosynthesis. oup.com

Table 1: Proposed Precursors in Ardisiaquinone Biosynthesis
Precursor TypeSpecific Molecule/UnitRole in Biosynthesis
Starter UnitLong-chain acyl-CoA (e.g., Palmitoyl-CoA)Initiates the polyketide chain and forms the base of the alkyl side chain.
Extender UnitMalonyl-CoAUsed by Polyketide Synthase (PKS) to extend the starter unit and form the aromatic ring.
Methyl DonorS-adenosyl-L-methionine (SAM)Provides methyl groups for O-methylation of the resorcinol (B1680541) intermediate.

Enzymatic and Genetic Research on Ardisiaquinone E Biosynthesis

As of early 2025, specific enzymatic and genetic studies focused exclusively on the biosynthesis of this compound are not extensively documented in publicly available scientific literature. While the general classes of enzymes involved—polyketide synthases (PKS), cytochrome P450 monooxygenases, and O-methyltransferases (OMT)—are well-established in the formation of similar natural products, their specific isoforms and genetic basis in Ardisia species for ardisiaquinone production remain an area for future research. oup.comrfi.ac.uk

The identification and characterization of the specific genes and enzymes responsible for constructing this compound would require advanced techniques such as transcriptomics to identify candidate genes expressed in the relevant plant tissues, followed by heterologous expression and in vitro assays to confirm enzyme function. mdpi.compressbooks.pub Research into the biosynthesis of other complex natural products demonstrates that a suite of dedicated enzymes is required for their assembly. rfi.ac.ukbiorxiv.org For instance, studies on other quinones have begun to identify the genes involved in their formation, such as the role of arylsulfatase B (ARSB) genes in p-benzoquinone biosynthesis in insects, but parallel studies in Ardisia are lacking. nih.gov

Precursor Incorporation Studies in this compound Formation

Detailed precursor incorporation studies using isotopically labeled compounds to definitively trace the biosynthetic pathway of this compound have not been reported in the literature. Such experiments would involve feeding a plant like Ardisia sieboldii with labeled potential precursors (e.g., ¹³C-labeled acetate (B1210297) or fatty acids) and then isolating this compound to analyze the pattern of isotope incorporation using techniques like NMR spectroscopy or mass spectrometry.

However, successful precursor feeding studies have been conducted on other organisms to elucidate the biosynthesis of alkylated benzoquinones, providing strong inferential evidence. For example, studies in harvestmen have shown that benzoquinones are synthesized via a polyketide pathway using acetate and propionate (B1217596) building blocks. mdpi.comresearchgate.net These findings support the proposed polyketide-based pathway for the broader class of ardisiaquinones. The total synthesis of ardisiaquinones, including D, E, and F, has been achieved in the laboratory, and while this is not a biosynthetic study, the synthetic strategies often provide insights into plausible biological precursor molecules and reaction sequences. sci-hub.st

Table 2: Mentioned Chemical Compounds
Compound Name
Ardisiaquinone A
Ardisiaquinone B
Ardisiaquinone C
Ardisiaquinone D
This compound
Ardisiaquinone F
Ardisiaquinone G
Ardisiaquinone H
Ardisiaquinone I
Sorgoleone
5-alkylresorcinol
Tyrosine
Phenylalanine
Palmitoyl-CoA
Malonyl-CoA
S-adenosyl-L-methionine
Acetate
Propionate

Pharmacological Mechanism Based Research

Anti-Inflammatory Mechanistic Investigations

The anti-inflammatory potential of Ardisiaquinone E has been explored through its interaction with key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

5-Lipoxygenase (5-LOX) Inhibition Research of this compound and Related Analogs

This compound and its related analogs, including ardisiaquinones A, B, D, and F, have been identified as inhibitors of 5-lipoxygenase (5-LOX). nih.govjst.go.jp The 5-LOX enzyme is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. researchgate.netprobiologists.com By inhibiting 5-LOX, this compound can effectively block the production of these pro-inflammatory molecules. nih.gov The inhibitory activity of this class of compounds highlights their potential as anti-inflammatory agents. kne-publishing.com

Research on Ardisiaquinone A, a related analog, further underscores the significance of 5-LOX inhibition. Studies have shown that Ardisiaquinone A can significantly inhibit the production of cysteinyl-leukotrienes in rat peritoneal mast cells, demonstrating a clear mechanism for its antiallergic effects. nih.gov This inhibitory action on the 5-LOX pathway is a key therapeutic target for managing a variety of inflammatory diseases. probiologists.com

CompoundSourceReported Activity
Ardisiaquinone AArdisia sieboldii5-Lipoxygenase Inhibitor, Antiallergic
Ardisiaquinone BArdisia sieboldii5-Lipoxygenase Inhibitor
Ardisiaquinone DArdisia sieboldii5-Lipoxygenase Inhibitor
This compoundArdisia sieboldii5-Lipoxygenase Inhibitor
Ardisiaquinone FArdisia sieboldii5-Lipoxygenase Inhibitor

Modulation of Arachidonic Acid Metabolism Pathways (e.g., Cyclooxygenase, Lipoxygenase)

Arachidonic acid is a key precursor molecule that is metabolized through two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. poliklinika-harni.hrresearchgate.net These pathways produce a variety of bioactive lipids, including prostaglandins (B1171923) and leukotrienes, which are central to the inflammatory response. nih.govnih.gov The COX pathway, involving enzymes COX-1 and COX-2, leads to the synthesis of prostanoids, while the LOX pathway generates leukotrienes and other lipoxygenase products. researchgate.netfrontiersin.org

The inhibitory action of this compound on 5-LOX directly modulates the lipoxygenase pathway. nih.gov This is significant as the products of the LOX pathway are potent mediators of inflammatory and allergic reactions. researchgate.net By interfering with this pathway, this compound can reduce the synthesis of pro-inflammatory leukotrienes. While direct, extensive research on this compound's effect on the COX pathway is less documented in the provided results, the inhibition of any major branch of the arachidonic acid cascade points to a significant anti-inflammatory potential. Many anti-inflammatory compounds derive their activity from the ability to inhibit enzymes within these metabolic routes. researchgate.net

Investigation of Inflammatory Mediators and Signaling Pathways (e.g., NF-κB, pro-inflammatory cytokines, inducible nitric oxide)

The inflammatory response is a complex process regulated by a network of signaling pathways and mediators. oncotarget.com Key among these is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inducing the transcription of pro-inflammatory genes. nih.govprobiologists.com Activation of NF-κB leads to the production of various inflammatory mediators, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS). frontiersin.orgfrontiersin.orgmdpi.com

Research on extracts from Ardisia elliptica has shown significant suppression of the mRNA expression of iNOS, leading to the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages. researchgate.net Nitric oxide, produced by iNOS, is a key inflammatory mediator. wikipedia.org While this research was on a broader extract, it points to the potential for compounds within the Ardisia genus, such as this compound, to modulate these critical inflammatory pathways. The inhibition of iNOS and the subsequent reduction in nitric oxide are important mechanisms for controlling inflammation.

Inflammatory Pathway/MediatorRole in InflammationPotential Modulation by Ardisia Compounds
5-Lipoxygenase (5-LOX)Enzyme for leukotriene synthesisInhibited by this compound and analogs
Cyclooxygenase (COX)Enzyme for prostaglandin (B15479496) synthesisModulation is a common anti-inflammatory mechanism
NF-κBTranscription factor for pro-inflammatory genesA key target for anti-inflammatory agents
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)Signal and amplify inflammatory responseProduction is regulated by NF-κB
Inducible Nitric Oxide (iNOS)Enzyme producing nitric oxide, a key inflammatory mediatorInhibited by Ardisia elliptica extracts

Anticancer and Antiproliferative Mechanistic Research (in vitro)

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent, with research focusing on its ability to induce programmed cell death and modulate the cell cycle in cancer cells.

Apoptosis Induction Pathways (e.g., Mitochondrial Damage, Caspase Cascade Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov One of the major pathways of apoptosis is the intrinsic or mitochondrial pathway. scielo.org.ar This pathway is initiated by cellular stress, leading to mitochondrial damage and the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. mdpi.comembopress.org The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which ultimately dismantle the cell. mdpi.comnih.gov

Studies on alkylbenzoquinone derivatives isolated from Ardisia kivuensis have demonstrated significant cytotoxic effects against leukemia cell lines, with evidence suggesting that this cytotoxicity is related to the induction of apoptosis. researchgate.net While not specific to this compound, this research on related compounds suggests a class effect. The induction of apoptosis is a primary mechanism for many anticancer agents. nih.govnih.gov The process often involves the permeabilization of the mitochondrial outer membrane, leading to the release of not only cytochrome c but also other factors that promote caspase activation. nih.gov

Cell Cycle Modulation Studies

The cell cycle is a tightly regulated process that governs cell division. oncotarget.com Cancer is often characterized by the deregulation of cell cycle control, leading to uncontrolled proliferation. dovepress.com Therefore, inducing cell cycle arrest is a key strategy in cancer therapy. frontiersin.org Cell cycle checkpoints are control mechanisms that can halt the cell cycle in response to cellular damage, allowing for repair or, if the damage is too severe, triggering apoptosis. frontiersin.org

Research on Artonin E, a flavonoid with structural similarities in its quinone-like core, has shown that it can induce G1 cell cycle arrest in breast cancer cells. dovepress.com This arrest is often mediated by the upregulation of cell cycle inhibitors. dovepress.com While direct studies on this compound's effect on the cell cycle are not detailed in the provided search results, the activity of structurally related compounds suggests a potential mechanism of action. Inducing cell cycle arrest, for example at the G0/G1 or G2/M phase, prevents cancer cells from dividing and can lead to apoptosis. frontiersin.orgwaocp.org This modulation of the cell cycle is a critical aspect of the antiproliferative activity of many natural products. nih.gov

Inhibition of Key Signaling Pathways (e.g., Akt, mTOR/p70S6K)

This compound's anticancer activities are significantly linked to its ability to interfere with crucial cell signaling pathways that govern cell growth, proliferation, and survival. Research has shown that related compounds, such as ardisianone (B1207079), can inhibit the Akt and mTOR/p70S6K pathways. researchgate.net The PI3K/Akt/mTOR pathway is a central signaling cascade that is often hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis. arvojournals.orgmdpi.com

The mTOR kinase, a downstream effector of PI3K/Akt signaling, regulates the activity of p70S6K, which is crucial for protein synthesis and cell cycle progression. arvojournals.orgfrontiersin.org The activation of the PI3K/Akt/mTOR/p70S6K signaling pathway is implicated in enhanced cell viability and migration in cancer cells. medsci.org By inhibiting Akt and mTOR/p70S6K, ardisiaquinones can effectively disrupt these pro-survival signals. For instance, the inhibition of this pathway by ardisianone leads to the activation of mitochondria-involved caspase cascades, contributing to its apoptotic effects in human prostate cancer. researchgate.net Overexpression of a constitutively active form of Akt has been shown to partially rescue cells from the apoptotic signaling induced by ardisianone, highlighting the critical role of this pathway in the compound's mechanism of action. researchgate.net

Endoplasmic Reticulum Stress Induction

In addition to inhibiting survival pathways, some ardisiaquinones have been found to induce endoplasmic reticulum (ER) stress. researchgate.net The ER is a critical organelle for protein folding and processing. nih.gov An accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the unfolded protein response (UPR). nih.govfrontiersin.org While the UPR is initially an adaptive response to restore homeostasis, prolonged or severe ER stress can activate apoptotic pathways, leading to cell death. nih.govmdpi.com

In the context of cancer, tumor cells often experience high levels of intrinsic ER stress due to factors like rapid proliferation and nutrient deprivation. nih.gov Some therapeutic agents exploit this by further inducing ER stress to a level that overwhelms the cell's adaptive capacity, thereby triggering apoptosis. mdpi.com Research on ardisianone has demonstrated that long-term treatment can lead to an increase in ER stress, contributing to its anticancer effects. researchgate.netresearchgate.net This induction of ER stress represents another key mechanism through which this compound and related compounds may exert their cytotoxic effects on cancer cells.

Survivin Downregulation Mechanisms

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues. nih.gov It plays a dual role in both promoting cell proliferation and inhibiting apoptosis. nih.gov Due to its critical role in tumor cell survival and its differential expression, survivin is an attractive target for cancer therapy. nih.gov

Research has revealed that ardisianone induces a rapid downregulation of survivin. researchgate.netresearchgate.net This downregulation is a key event that leads to the activation of mitochondria-involved caspase cascades and subsequent apoptosis. researchgate.net The expression of survivin itself is regulated by various signaling pathways, including the PI3K/Akt-mTOR pathway. jcancer.org Therefore, the inhibition of the Akt/mTOR pathway by ardisiaquinones likely contributes to the observed downregulation of survivin. researchgate.netjcancer.org The degradation of survivin disrupts the cell's anti-apoptotic defenses, making it more susceptible to programmed cell death. mdpi.com

Antimicrobial Mechanistic Research (in vitro)

Growth Inhibition Mechanisms Against Specific Microbial Strains (e.g., Gram-positive bacteria, fungi)

Ardisiaquinones have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. researchgate.net The mechanisms underlying this activity are multifaceted and involve the disruption of essential cellular processes in microorganisms. While the precise mechanisms for this compound are still under investigation, related quinone compounds are known to interfere with bacterial nucleic acid and protein synthesis, disrupt cell membrane integrity, and inhibit metabolic pathways. nih.govlumenlearning.com

For example, some quinones act as DNA intercalators, binding to DNA and RNA and thereby disrupting their structure and function as templates for replication and transcription. nih.gov Others can inhibit key enzymes involved in metabolic processes like folic acid synthesis, which is essential for the production of nucleic acids. lumenlearning.com The lipophilic nature of some quinones allows them to interact with and disrupt the bacterial cell membrane, leading to cell death. lumenlearning.com

Studies on various ardisiaquinone derivatives have shown potent activity against Staphylococcus aureus and the fungus Candida albicans. researchgate.net The minimum inhibitory concentrations (MICs) for some ardisiaquinones against these microbes have been reported to be as low as 3.12 to 6.25 µg/ml. researchgate.net This indicates a strong potential for these compounds as antimicrobial agents. The antifungal mechanism may involve damaging the fungal cell membrane and wall, interfering with ATP synthesis, or generating reactive oxygen species that damage mitochondria. nih.govfrontiersin.org

Table 1: In Vitro Antimicrobial Activity of Ardisiaquinone Derivatives

Compound Microbial Strain MIC (µg/mL)
Ardisiaquinone N Staphylococcus aureus 3.12
Ardisiaquinone N Candida albicans 6.25
Ardisiaquinone J Staphylococcus aureus 3.12
Ardisiaquinone J Candida albicans 3.12
Ardisiaquinone K Staphylococcus aureus 6.25
Ardisiaquinone K Candida albicans 6.25

Source: researchgate.net

Biofilm Formation Modulation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. chiet.edu.eg The ability to inhibit biofilm formation is a key strategy in combating chronic and persistent infections. mdpi.com While direct research on this compound's effect on biofilm formation is limited, studies on extracts from Ardisia species and related natural compounds provide insights into this potential activity.

Extracts from Ardisia serrata have been investigated for their ability to inhibit biofilm formation, although with weak to negligible results in some studies. nih.gov However, other natural compounds, such as polyphenols and quinone derivatives like thymoquinone (B1682898), have demonstrated significant anti-biofilm capabilities. frontiersin.org These compounds can inhibit biofilm formation by interfering with quorum sensing (QS) systems, which bacteria use to coordinate gene expression and collective behaviors, including biofilm production. frontiersin.org For example, thymoquinone has been shown to down-regulate the expression of QS-related genes in various bacteria. frontiersin.org Given that ardisiaquinones are quinone derivatives, it is plausible that they may also modulate biofilm formation through similar mechanisms, representing a promising area for future research.

Other Identified Biological Target Research

Beyond the well-defined anticancer and antimicrobial mechanisms, the chemical structure of this compound suggests potential interactions with other biological targets. uniroma1.it A biological target is any molecule within a living organism, typically a protein or nucleic acid, to which a compound binds, resulting in a modified function or behavior. uniroma1.it The identification of such targets is crucial in drug discovery.

UDP-MurNAc Synthesis Inhibition by Ardisiaquinones

The bacterial cell wall is a crucial structure for bacterial survival, making its biosynthetic pathway an attractive target for new antibiotics. nih.govbasicmedicalkey.com A key step in this process is the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a foundational precursor for peptidoglycan. nih.govfrontiersin.orgnih.gov The enzymes MurA and MurB are responsible for the initial committed steps in the cytoplasmic synthesis of UDP-MurNAc from UDP-N-acetylglucosamine (UDP-GlcNAc). basicmedicalkey.commdpi.comnih.gov Inhibition of this stage can effectively halt the production of peptidoglycan, leading to bacterial cell death. basicmedicalkey.com

Bioassay-guided fractionation of extracts from the leaves of Ardisia teysmanniana has led to the identification of several ardisiaquinones that exhibit inhibitory activity against UDP-MurNAc synthesis in vitro. researchgate.net Specifically, Ardisiaquinone G, H, and I were isolated and demonstrated this inhibitory function. researchgate.net This suggests that compounds within the ardisiaquinone family have the potential to act as antibacterial agents by targeting this essential pathway.

While related compounds have shown activity, the current body of research available does not specify that this compound itself has been tested for or demonstrated inhibition of UDP-MurNAc synthesis. Studies have evaluated this compound for other biological activities, such as its effect against Leishmania, but its role as a UDP-MurNAc synthesis inhibitor remains uncharacterized in the reviewed literature. oup.com

Table 1: Ardisiaquinones with In Vitro Inhibitory Activity Against UDP-MurNAc Synthesis

Compound Source Organism Finding
Ardisiaquinone G Ardisia teysmanniana Showed inhibitory activity in an in vitro assay for UDP-MurNAc synthesis. researchgate.net
Ardisiaquinone H Ardisia teysmanniana Demonstrated inhibitory activity in an in vitro assay for UDP-MurNAc synthesis. researchgate.net

Structure Activity Relationship Sar Studies of Ardisiaquinone E

Analysis of Ardisiaquinone E Structural Motifs and Their Influence on Biological Activity

This compound, or 2,5-dihydroxy-6-methyl-3-(10′-phenyldecyl)cyclohexa-2,5-diene-1,4-dione, possesses distinct structural motifs that are crucial determinants of its bioactivity, particularly as a 5-lipoxygenase (5-LOX) inhibitor. Current time information in Bangalore, IN.ukrbiochemjournal.org The key motifs include the 1,4-benzoquinone (B44022) ring, the hydroxyl (-OH) groups, the methyl (-CH3) group, and the long (10'-phenyldecyl) side chain.

The 1,4-Benzoquinone Core: This moiety is a well-established pharmacophore present in numerous biologically active compounds and is considered a "privileged scaffold". nih.gov The quinone ring system is capable of participating in redox cycling, which can be linked to its biological effects. For 5-LOX inhibition, the quinone structure itself is a critical feature. The reduced hydroquinone (B1673460) form is often a more potent inhibitor, suggesting that the ability to form this state is key to its mechanism of action. nih.gov

The Long Alkyl-Phenyl Side Chain: The lipophilic (10'-phenyldecyl) chain at the C-3 position is a significant contributor to the molecule's interaction with biological targets. In enzyme inhibition, such long chains often interact with hydrophobic pockets within the active site. Studies on other long-chain substituted benzoquinones have shown that the length and nature of this alkyl chain are critical for potency. nih.govekb.eg For instance, in a series of synthetic 5-LOX inhibitors, a tridecyl chain (13 carbons) was found to be optimal for activity. nih.gov The ten-carbon chain of this compound, capped with a phenyl group, provides substantial lipophilicity, facilitating its entry into the enzyme's active site and anchoring it through hydrophobic interactions. The length of this chain directly influences the compound's ability to fit within the substrate-binding site of enzymes like 5-LOX. rsc.orgnih.gov

Hydroxyl and Methyl Substituents: The hydroxyl groups at positions C-2 and C-5, and the methyl group at C-6, are vital for fine-tuning the electronic properties and binding interactions of the molecule. The hydroxyl groups can act as hydrogen bond donors, forming critical interactions with amino acid residues in the target's active site. nih.gov Methylation of these hydroxyls can drastically alter activity, highlighting their importance. The methyl group at C-6 can provide additional steric and hydrophobic interactions, further enhancing binding affinity.

Comparative SAR Studies with Related Ardisiaquinones and Benzoquinone Derivatives

Comparing this compound with its structural relatives provides valuable insights into the specific roles of each structural feature. The ardisiaquinone family consists of several members (A, B, D, F, etc.) that differ primarily in the substitution pattern on the benzoquinone rings and the nature of the connecting chain. nih.gov

Broader comparisons with other benzoquinone derivatives further illuminate SAR principles.

Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone): This compound is structurally very similar to this compound but has a slightly longer undecyl chain and lacks the C-6 methyl group and the terminal phenyl group. Embelin is a known dual inhibitor of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). ukrbiochemjournal.org Systematic modification of embelin has shown that converting the 1,4-benzoquinone to a 1,2-benzoquinone (B1198763) and methylating the hydroxyl groups can dramatically increase 5-LOX inhibition. ukrbiochemjournal.org

Synthetic Benzoquinone Derivatives: Research on synthetic 1,4-benzoquinones has demonstrated that they are moderately potent inhibitors of monoamine oxidase (MAO). scispace.com A study on a series of 1,4-benzoquinones with different C2 substituents (phenyl, benzyl, benzyloxy) found they acted as irreversible inhibitors of MAO-A, showcasing the reactivity of the quinone core. scispace.com This highlights that the core structure shared with this compound is amenable to forming strong, potentially covalent, interactions with enzyme targets.

The table below summarizes the structural differences and reported activities of this compound and related compounds, illustrating the key SAR points.

CompoundC-2 SubstitutionC-3 SubstitutionC-5 SubstitutionC-6 SubstitutionReported Biological Activity
This compound -OH-(CH₂)₉-Ph-OH-CH₃5-Lipoxygenase inhibition ukrbiochemjournal.org
Ardisiaquinone A -OH-(CH₂)₉-Ph-OCH₃-H5-Lipoxygenase inhibition nih.govresearchgate.net
Ardisiaquinone D -OH-(CH₂)₉-Ph-OCH₃-CH₃5-Lipoxygenase inhibition ukrbiochemjournal.org
Embelin -OH-(CH₂)₁₀-CH₃-OH-H5-LOX/mPGES-1 inhibition ukrbiochemjournal.org
Ardisiaquinone J -OH-(CH₂)₁₀-CH₃-OH-(CH₂)₁₀-CH₃Antiproliferative activity researchgate.netnih.gov

Design and Synthesis of this compound Analogs for SAR Elucidation

To systematically probe the SAR of this compound, medicinal chemists would design and synthesize a library of analogs where specific parts of the molecule are altered. This process allows for a direct assessment of the contribution of each structural motif to the observed biological activity. thieme-connect.com

Key synthetic strategies and analog designs would include:

Modification of the Alkyl-Phenyl Chain:

Varying Chain Length: Synthesizing analogs with shorter or longer alkyl chains (e.g., 8, 12, or 14 carbons) would clarify the optimal length for fitting into the hydrophobic pocket of the target enzyme. nih.gov

Altering the Terminal Group: Replacing the terminal phenyl group with other aromatic systems (e.g., naphthyl, pyridyl) or with non-aromatic cyclic or branched alkyl groups would probe the specific steric and electronic requirements of the binding pocket.

Introducing Unsaturation: The synthesis of analogs with double or triple bonds within the alkyl chain could introduce conformational rigidity and explore interactions with specific residues. researchgate.net

Modification of the Benzoquinone Core Substituents:

Altering Hydroxyl Groups: Analogs could be synthesized where the hydroxyl groups are replaced with methoxy (B1213986) (-OCH₃), amino (-NH₂), or halogen (e.g., -F, -Cl) groups to evaluate the role of hydrogen bonding and electronic effects. researchgate.net

Varying the C-6 Substituent: The methyl group at the C-6 position could be replaced with larger alkyl groups (ethyl, propyl) or with an electron-withdrawing group to assess steric and electronic influences.

The convergent synthesis of Ardisiaquinones D, E, and F has been achieved via a cross-coupling reaction, demonstrating a viable synthetic pathway that could be adapted to create such analogs. ukrbiochemjournal.org For example, a key step in the synthesis of related quinones involves the coupling of two benzene (B151609) units, a strategy that is flexible enough to allow for the introduction of diverse side chains and substitution patterns. researchgate.net

Computational and In Silico Approaches to SAR (e.g., molecular docking, virtual screening for target binding, QSAR)

Computational methods are indispensable tools for rationalizing and predicting the SAR of compounds like this compound, especially concerning its activity as a 5-LOX inhibitor. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. Docking studies of benzoquinone derivatives into the 5-LOX crystal structure (e.g., PDB: 3O8Y) can reveal key binding interactions. nih.govresearchgate.net For this compound, docking simulations would likely show the long (10'-phenyldecyl) chain occupying the deep hydrophobic channel of the enzyme, while the dihydroxy-benzoquinone head group interacts with the catalytic iron center and surrounding polar residues via hydrogen bonds. nih.govresearchgate.net These simulations can explain why certain structural modifications enhance or diminish activity. For instance, the reduced hydroquinone form of a similar inhibitor was shown to form more potent hydrogen bonds within the 5-LOX active site compared to its oxidized quinone form. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For benzoquinone derivatives acting as 5-LOX inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been developed. acs.org These models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. A CoMFA model for benzoquinones might indicate that:

Steric Fields: A large, sterically favored region aligns with the long alkyl side chain, confirming the importance of this hydrophobic moiety.

Electrostatic Fields: Electronegative potential is favored near the hydroxyl groups, highlighting their role in hydrogen bonding with the enzyme. acs.org Such models can be used to predict the activity of newly designed, unsynthesized this compound analogs, prioritizing the most promising candidates for synthesis and testing. ukrbiochemjournal.org

The table below outlines the application of these computational methods to the study of this compound.

Computational MethodApplication to this compound SARKey Insights
Molecular Docking Predicts the binding mode of this compound within the 5-LOX active site.Elucidates specific hydrogen bonds and hydrophobic interactions; explains the importance of the alkyl-phenyl chain and hydroxyl groups. nih.govnih.gov
Virtual Screening Screens large compound libraries to identify novel benzoquinones with potential 5-LOX inhibitory activity.Identifies new potential lead compounds based on structural similarity to this compound. mdpi.com
QSAR/CoMFA Correlates structural descriptors of this compound and its analogs with their 5-LOX inhibitory potency.Generates predictive models and 3D contour maps to guide the design of more potent analogs by indicating favorable/unfavorable steric and electrostatic regions. acs.org

Synthetic Chemistry Research

Total Synthesis Approaches to Ardisiaquinone E and its Congeners

The total synthesis of ardisiaquinones, including congeners of this compound, has been a subject of significant research interest. These efforts are crucial not only for confirming the proposed structures of the natural products but also for providing a renewable source of these compounds for further biological evaluation.

A practical synthesis of ardisiaquinones D, E, and F was reported by Fukuyama and colleagues in 1998. bunri-u.ac.jp Their strategy provides a convergent and efficient route to these molecules. While the specific details of the synthesis of this compound are embedded within this broader work, the general approach showcases the key chemical transformations required to assemble the ardisiaquinone scaffold.

The synthesis of other related ardisiaquinones, such as Ardisiaquinone A, has also been achieved and offers insights into the synthetic challenges. For instance, the total synthesis of Ardisiaquinone A was accomplished via a cross-coupling reaction, a powerful tool in modern organic synthesis for forming carbon-carbon bonds. nih.gov This approach involved the coupling of an alkyne fragment with an aryl iodide, demonstrating an effective method for constructing the long alkyl or alkenyl chain that connects the two benzoquinone units, a characteristic feature of ardisiaquinones. nih.govwikipedia.org

The general chemical structure of ardisiaquinones consists of two 1,4-benzoquinone (B44022) units, which can be variably substituted, linked by a long alkyl or alkenyl chain. wikipedia.org The synthesis of these molecules often involves the careful construction of the substituted benzoquinone rings and the strategic introduction of the connecting chain.

Table 1: Key Ardisiaquinone Congeners

Compound NameChemical StructureKey Features
Ardisiaquinone A Two 1,4-benzoquinone units linked by an alkenyl chain. scielo.brresearchgate.netPotent 5-lipoxygenase inhibitor. nih.gov
Ardisiaquinone D A 1,4-benzoquinone derivative. researchgate.netIsolated from Ardisia sieboldii. researchgate.netjst.go.jp
This compound A 1,4-benzoquinone derivative. scielo.brresearchgate.netIsolated from Ardisia sieboldii. researchgate.netjst.go.jp
Ardisiaquinone F A 1,4-benzoquinone derivative. scielo.brresearchgate.netIsolated from Ardisia sieboldii. researchgate.netjst.go.jp

Semisynthetic Strategies for this compound Derivatization

Semisynthesis, the chemical modification of a naturally occurring compound, is a valuable strategy for generating novel analogs with potentially improved properties. researchgate.net This approach allows for the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced biological activity or more favorable pharmacokinetic profiles.

While specific literature detailing the semisynthetic derivatization of this compound is not abundant, the principles of this approach are widely applicable to natural products. The modification of natural products through semisynthesis can lead to the creation of libraries of new analogs with properties distinct from the original compound, thereby providing new lead structures for drug discovery. researchgate.net

For other natural products, semisynthesis has been employed to introduce various functional groups onto the core structure, which can enhance their pharmacological properties. researchgate.net For example, omacetaxine mepesuccinate is a semisynthetic derivative of homoharringtonine, a natural product, and was developed to improve its production and clinical utility. dokumen.pub This highlights the potential of semisynthesis to overcome limitations of natural products, such as low abundance or undesirable properties. researchgate.netdokumen.pub

Methodological Advancements in Ardisiaquinone Synthesis

The synthesis of ardisiaquinones has benefited from general advancements in synthetic methodology, particularly in the area of quinone synthesis and cross-coupling reactions. The development of new and efficient methods for constructing substituted benzoquinones is central to the synthesis of these natural products.

Recent developments in the synthetic methodologies for 1,4-benzoquinones have been reviewed, highlighting the diverse strategies available to chemists. scielo.brresearchgate.net These methods provide a toolbox for the construction of the core structural motifs found in ardisiaquinones.

Furthermore, the development of efficient strategies for the scalable construction of complex natural products is an ongoing area of research. researchgate.net While some synthetic methodologies are limited to individual compounds, the development of more general routes allows for access to entire families of natural products. researchgate.net Such advancements are crucial for enabling the synthesis of a wider range of ardisiaquinone analogs for biological testing.

The use of photochemical aromatic annulation has been demonstrated as a key step in the synthesis of other quinone-containing natural products like maesaquinone. researchgate.net This type of advanced methodological approach could potentially be applied to the synthesis of ardisiaquinones, offering novel and efficient pathways to these complex molecules.

Derivatization and Modification Research

Chemical Modification Strategies for Enhanced or Altered Biological Activity (for research purposes)

Chemical modification is a key strategy for transforming the structure of natural products to enhance or alter their biological functions. nih.govmdpi.com While specific derivatization studies on Ardisiaquinone E are not extensively documented, established chemical modification methods applied to other natural polysaccharides and bioactive compounds can serve as a blueprint for future research. mdpi.commdpi.com These methods typically introduce new functional groups to the parent molecule, which can lead to significant changes in properties like solubility, stability, and bioactivity. mdpi.commdpi.com

Common modification strategies that could be applied to this compound include:

Sulfation: This process involves adding sulfate (B86663) groups (–OSO₃⁻) to the hydroxyl groups of a molecule. mdpi.com Sulfation is known to significantly alter the biological activity of polysaccharides and other natural products. nih.govmdpi.com For this compound, the hydroxyl group on the quinone ring would be a primary target for sulfation. This modification introduces a strong negative charge, which could dramatically alter the molecule's interaction with biological targets like proteins and enzymes.

Phosphorylation: Similar to sulfation, phosphorylation introduces phosphate (B84403) groups, which can also modify the biological activity of natural compounds. nih.gov This modification could enhance the water solubility and chelating ability of this compound, potentially influencing its antioxidant properties. nih.gov

Carboxymethylation: This involves the introduction of carboxymethyl groups (–CH₂COOH). It is a widely used method to enhance the functional properties of polysaccharides. nih.govmdpi.com Applying this to this compound could improve its solubility and may lead to novel biological activities.

Acetylation: The introduction of acetyl groups to the hydroxyl functionalities of this compound is another potential modification. Acetylation can alter the polarity of the molecule, which may affect its ability to cross cell membranes and interact with intracellular targets.

The goal of these modifications in a research context is to create a library of derivatives. Screening these derivatives could identify compounds with enhanced potency, altered selectivity, or entirely new biological activities, providing valuable structure-activity relationship (SAR) data.

Table 1: Potential Chemical Modification Strategies for this compound

Modification Type Reagent Class Target Functional Group on this compound Potential Effect on Activity
Sulfation Chlorosulfonic acid/Pyridine mdpi.com Hydroxyl (-OH) Introduces negative charge, may alter protein binding and biological interactions. mdpi.com
Phosphorylation Phosphorylating agents Hydroxyl (-OH) Increases water solubility, may enhance metal-chelating and antioxidant ability. nih.gov
Carboxymethylation Chloroacetic acid Hydroxyl (-OH) Improves solubility, may introduce new biological functions. nih.gov
Acetylation Acetic anhydride Hydroxyl (-OH) Alters polarity, potentially affecting cell permeability and target interaction. mdpi.com

Synthesis of Biologically Active Conjugates for Mechanistic Research

To understand how this compound exerts its biological effects, researchers can synthesize conjugates of the molecule. This involves covalently linking this compound to another chemical entity, such as a nanoparticle, a fluorescent tag, or a molecule with a known biological address. nih.govdovepress.com These conjugates are powerful tools for mechanistic studies.

For instance, conjugating this compound to gold nanoparticles has been a successful strategy for other drugs like Amphotericin B to improve efficacy and solubility. nih.govdovepress.com A similar approach with this compound could facilitate its delivery to specific cells or tissues and allow for the study of its uptake and distribution. The synthesis would likely involve activating a functional group on this compound (or an introduced linker) to form a stable bond, such as an amide linkage, with the nanoparticle. nih.govresearchgate.net

Alternatively, this compound could be conjugated with a fluorescent probe. This would allow researchers to visualize the molecule's localization within cells using techniques like fluorescence microscopy, providing insights into its subcellular targets and mechanism of action. The synthesis of such a conjugate would require a chemical reaction that attaches a fluorophore to the this compound molecule without abolishing its biological activity.

Mechanistic studies using these conjugates could investigate:

Cellular uptake and efflux.

Subcellular localization (e.g., mitochondria, nucleus).

Interaction with specific protein targets.

Activation of specific signaling pathways.

These studies are essential for moving from observing a biological effect to understanding the underlying molecular events. researchgate.netmarquette.edu

Derivatization for Analytical Enhancement and Research Probes

The accurate detection and quantification of this compound in complex matrices, such as biological fluids or plant extracts, is critical for research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques, but their sensitivity and performance can often be improved through chemical derivatization. nih.gov Derivatization modifies the analyte to give it properties better suited for separation and detection. researchgate.netresearchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis requires compounds to be volatile and thermally stable. researchgate.netnih.gov The polar hydroxyl group on this compound makes it non-volatile. Therefore, derivatization is necessary to replace the active hydrogen on this group with a nonpolar moiety. sigmaaldrich.com

Silylation: This is a common technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This increases volatility and thermal stability, making the molecule suitable for GC-MS analysis. nih.govsigmaaldrich.com

Acylation/Esterification: Using reagents like acetic anhydride, the hydroxyl group can be converted into an ester. mdpi.com This also serves to increase volatility for GC analysis.

For High-Performance Liquid Chromatography (HPLC): While this compound possesses a chromophore (the benzoquinone ring) that allows for UV-visible detection, derivatization can still be employed to significantly enhance detection sensitivity, especially for trace-level analysis. researchgate.netijpsonline.com This is typically achieved by attaching a group with strong UV absorbance or fluorescence properties. researchgate.net

Pre-column or Post-column Derivatization: Reagents that react with the hydroxyl group to attach a highly responsive tag can be used. researchgate.net For example, dansyl chloride is a common derivatizing reagent that introduces a fluorescent dansyl group, allowing for highly sensitive fluorescence detection. nih.govresearchgate.net Other reagents like 2,4-dibromoacetophenone can be used to form esters that exhibit strong UV absorption at a specific wavelength, improving detection selectivity and sensitivity. mdpi.com

These derivatized forms of this compound not only facilitate quantification but also act as analytical probes for its detection in various research applications. burkert.bearcmedgroup.com The ability to accurately measure the concentration of this compound is fundamental to pharmacokinetic studies, metabolism research, and quality control of herbal preparations.

Table 2: Derivatization Strategies for Analytical Enhancement of this compound

Analytical Method Derivatization Goal Reagent Example Resulting Derivative Benefit
GC-MS Increase Volatility & Thermal Stability MTBSTFA sigmaaldrich.com TBDMS-ether Enables GC separation and MS analysis. sigmaaldrich.com
GC-MS Increase Volatility Acetic Anhydride mdpi.com Acetyl-ester Improves chromatographic peak shape and volatility. researchgate.net
HPLC-FLD Add a Fluorophore Dansyl Chloride nih.gov Dansyl-ether Greatly enhances detection sensitivity via fluorescence. nih.gov
HPLC-UV Add a Strong Chromophore 2,4-dibromoacetophenone mdpi.com Phenacyl-ester Improves sensitivity and selectivity for UV detection. mdpi.com

Advanced Research Applications and Future Directions

Role of Ardisiaquinone E as a Research Tool for Pathway Elucidation

The specific inhibitory action of a compound on a particular enzyme or receptor makes it a valuable tool for dissecting complex biological pathways. This compound, along with its structural analogs like Ardisiaquinone A and G, has been identified as an inhibitor of 5-lipoxygenase (5-LOX). sci-hub.stresearchgate.netscialert.net This enzyme is critical in the arachidonic acid metabolic pathway, catalyzing the production of leukotrienes, which are potent mediators of inflammation. scialert.netnih.gov

By using this compound as a chemical probe, researchers can selectively block the 5-LOX pathway in cellular and preclinical models. This allows for the precise elucidation of the role of leukotrienes in various physiological and pathological processes, including asthma, allergic rhinitis, and inflammatory bowel disease. scialert.net Its application can help differentiate the effects of the 5-LOX pathway from the cyclooxygenase (COX) pathway, the other major branch of arachidonic acid metabolism. researchgate.netnih.gov This targeted inhibition is crucial for understanding the specific contribution of 5-LOX to disease pathogenesis and for identifying downstream signaling events that are dependent on its activity.

Integration of Omics Technologies in this compound Research (e.g., network pharmacology, proteomics)

To move beyond a single-target perspective, a holistic, systems-level understanding of this compound's activity is necessary. The integration of "omics" technologies is essential for achieving this comprehensive view. frontlinegenomics.comfrontiersin.org These high-throughput methods can provide an unbiased snapshot of the global molecular changes induced by the compound.

Network Pharmacology: This computational approach combines systems biology and pharmacology to analyze the complex interactions between drugs, targets, and diseases. medwinpublishers.commdpi.com For this compound, network pharmacology can be employed to:

Predict a wide range of potential protein targets beyond 5-LOX.

Construct drug-target-disease networks to visualize and hypothesize how this compound might exert effects on complex diseases.

Identify key biological pathways and modules that are significantly perturbed by the compound.

Proteomics: The study of the entire protein complement of a cell or tissue, proteomics offers a direct way to observe the functional consequences of drug action. frontlinegenomics.commdpi.com By comparing the proteomes of cells treated with this compound to untreated controls, researchers can:

Identify proteins that are differentially expressed or post-translationally modified. mdpi.com

Validate predicted targets from network pharmacology studies.

Discover novel or unexpected off-target effects, providing a more complete picture of the compound's mechanism of action. mdpi.com

Metabolomics and Transcriptomics: These technologies, which study the complete set of metabolites and RNA transcripts, respectively, further enhance this integrated approach. frontiersin.orgmdpi.com Metabolomics can reveal shifts in metabolic pathways, such as those related to energy metabolism or the synthesis of signaling molecules, following treatment with this compound. researchgate.net Transcriptomics can identify changes in gene expression that precede proteomic alterations, offering insights into the primary genomic response to the compound. frontiersin.orgmdpi.com Combining these omics datasets provides a powerful, multi-layered understanding of the biological impact of this compound. frontlinegenomics.com

Identification of Novel Molecular Targets for this compound

While 5-lipoxygenase is a known target, the benzoquinone scaffold of this compound suggests the potential for interaction with other molecular targets, a common feature of natural products. researchgate.net Research into other compounds from the Ardisia genus has revealed activity against related inflammatory enzymes, such as cyclooxygenase-2 (COX-2). nih.gov In silico docking studies on various compounds from Ardisia species have also predicted interactions with COX-2. atlantis-press.comresearchgate.net

A systematic approach to identifying novel targets for this compound would involve a combination of computational prediction and experimental validation. The omics approaches described above are primary discovery tools. Any putative targets identified through network pharmacology or proteomics must be validated through direct biochemical and biophysical assays, such as enzyme inhibition assays, surface plasmon resonance, or isothermal titration calorimetry, to confirm a direct interaction and determine binding affinity.

Potential Molecular Target Class Specific Example(s) Rationale / Supporting Evidence Citation(s)
Lipoxygenases (LOX) 5-LipoxygenaseDirect inhibition by Ardisiaquinones D, E, and F has been demonstrated. This is a key enzyme in the inflammatory leukotriene pathway. sci-hub.stscialert.net
Cyclooxygenases (COX) COX-1, COX-2Other benzoquinones from Ardisia crispa have shown inhibitory activity against COX enzymes. COX-2 is a major target for anti-inflammatory drugs. nih.gov
Kinases VariousMany natural product quinones are known to interact with the ATP-binding pocket of protein kinases, which are central regulators of cell signaling.
Apoptosis-Related Proteins XIAPThe related benzoquinone, Embelin (B1684587), is known to be an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP). sci-hub.st

This table is interactive. Click on the headers to sort.

Strategic Research Planning for Comprehensive Understanding of this compound

A comprehensive understanding of this compound requires a structured and forward-thinking research plan. Such a plan should be multi-phased, progressing from foundational knowledge to translational applications, while continuously integrating new data to refine future research directions. researchgate.netmdpi.com

Phase 1: Foundational Characterization This phase involves the complete chemical characterization of this compound, optimization of its isolation or synthesis, and initial broad-spectrum screening for biological activities. Studies have already used techniques like UHPLC-MS/MS to identify the compound in plant extracts. mdpi.com

Phase 2: Mechanistic Elucidation Building on initial findings, this phase focuses on deep mechanistic investigation. It involves the full implementation of the omics and target identification strategies outlined previously (Sections 9.2 and 9.3). The goal is to build a robust model of the compound's mechanism of action, including its primary targets and the key pathways it modulates.

Phase 3: Preclinical Validation Here, the hypotheses generated in Phase 2 are tested in relevant disease models. For example, based on its 5-LOX inhibitory activity, the efficacy of this compound would be evaluated in preclinical models of inflammatory diseases. This phase is critical for establishing a strong rationale for any potential therapeutic use.

Phase 4: Lead Optimization and Development Should the compound show significant promise in preclinical models, this phase would involve medicinal chemistry efforts to synthesize analogs of this compound. The aim is to improve potency, selectivity, and pharmacokinetic properties, potentially leading to a drug candidate.

This strategic approach ensures that research is conducted efficiently, with each phase logically informing the next. researchgate.net It fosters a cycle of discovery, hypothesis testing, and refinement necessary to fully translate the potential of a natural product like this compound.

Q & A

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

  • Methodological Answer : Use blinded assays for endpoint measurements (e.g., tumor volume in vivo). Pre-register hypotheses and analysis plans on Open Science Framework. Disclose funding sources and conflicts of interest. Perform meta-analyses of existing data to identify publication bias (e.g., funnel plots) .

Q. Tables for Quick Reference

Key Variable Measurement Technique Standardization
Purity of CompoundNMR (≥95% purity)Compare to authenticated reference
CytotoxicityMTT/WST-1 assayNormalize to vehicle control
ROS LevelsDCFH-DA fluorescenceCalibrate with H2O2 standard curve

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.